

# MEDI-0382 (Cotadutide): A Technical Guide to its Molecular Structure, Properties, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

MEDI-0382, also known as **Cotadutide**, is a synthetic peptide-based dual agonist of the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR). This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action. It details the experimental protocols for key in vitro and in vivo assays used to characterize its activity and presents a summary of its preclinical and clinical pharmacological properties in clearly structured tables. The guide also includes visualizations of its signaling pathway and representative experimental workflows to facilitate a deeper understanding of this promising therapeutic agent for type 2 diabetes and obesity.

### **Molecular Structure and Properties**

MEDI-0382 is a 39-amino-acid peptide engineered to possess balanced dual agonistic activity at both the GLP-1 and glucagon receptors. Its design is based on the oxyntomodulin backbone with specific amino acid substitutions to enhance potency, selectivity, and pharmacokinetic profile. A key structural feature is the acylation of the lysine residue at position 10 with a palmitic acid moiety via a gamma-glutamic acid linker. This modification promotes binding to serum albumin, thereby extending its plasma half-life and enabling once-daily subcutaneous administration.



The primary amino acid sequence of MEDI-0382 is: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Lys(y-Glu-palmitoyl)-Ser-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr

Table 1: Physicochemical Properties of MEDI-0382

| Property            | Value                                                  | Reference |
|---------------------|--------------------------------------------------------|-----------|
| Molecular Formula   | C167H252N42O55                                         | [1]       |
| Molecular Weight    | 3728.0 g/mol                                           | [1]       |
| Amino Acid Sequence | See above                                              | [2]       |
| Modification        | Palmitic acid acylation at<br>Lys10 via a γ-Glu linker | [2]       |

# Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors

MEDI-0382 exerts its therapeutic effects by co-activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors (GPCRs) predominantly signaling through the Gαs subunit to increase intracellular cyclic adenosine monophosphate (cAMP).[3]

- GLP-1 Receptor Agonism: Activation of the GLP-1 receptor in pancreatic β-cells potentiates glucose-stimulated insulin secretion. In the central nervous system, it promotes satiety and reduces food intake.
- Glucagon Receptor Agonism: Activation of the glucagon receptor in the liver increases
  glucose output and enhances energy expenditure. The dual agonism is designed to balance
  the hyperglycemic effect of glucagon with the insulinotropic action of GLP-1, resulting in net
  glycemic control and weight loss.[2][4] Cryo-electron microscopy studies have revealed the
  structural basis for the dual agonism of MEDI-0382 at both GLP-1R and GCGR.[4]





Click to download full resolution via product page

Caption: Signaling pathway of MEDI-0382.

### **Preclinical and Clinical Pharmacology**

MEDI-0382 has undergone extensive preclinical and clinical evaluation, demonstrating its potential in managing type 2 diabetes and obesity.

Table 2: In Vitro Potency of MEDI-0382 (EC50 values)



| Assay                           | Cell Line/System                  | EC50 (pM) | Reference |
|---------------------------------|-----------------------------------|-----------|-----------|
| GLP-1 Receptor<br>Activation    | Recombinant CHO cells             | 6.9       | [3]       |
| Glucagon Receptor<br>Activation | Recombinant CHO cells             | 10.2      | [3]       |
| cAMP Accumulation               | Rat INS-1 832/3 (β-<br>cell line) | 226       | [3]       |
| cAMP Accumulation               | Human EndoC-βH1<br>(β-cell line)  | 1051      | [3]       |
| cAMP Accumulation               | Rat primary<br>hepatocytes        | 462       | [3]       |
| cAMP Accumulation               | Mouse primary hepatocytes         | 840       | [3]       |
| cAMP Accumulation               | Human primary<br>hepatocytes      | 1447      | [3]       |

Table 3: Summary of In Vivo Efficacy in Preclinical Models

| Species | Model                       | Dose and<br>Regimen                                 | Key Findings                                                                 | Reference |
|---------|-----------------------------|-----------------------------------------------------|------------------------------------------------------------------------------|-----------|
| Mouse   | Diet-Induced<br>Obese (DIO) | 10 nmol/kg, s.c.,<br>once daily for 14-<br>16 weeks | Reduced body<br>weight and food<br>intake, improved<br>glucose<br>tolerance. | [3]       |
| Mouse   | ob/ob AMLN<br>NASH          | 30 nmol/kg, s.c.,<br>once daily for 6<br>weeks      | Reduced hepatic fibrosis and inflammation.                                   | [3]       |
| Mouse   | Diet-Induced<br>Obese (DIO) | 10 nmol/kg, s.c.,<br>once                           | Suppressed food intake relative to vehicle.                                  | [3]       |



Table 4: Summary of Phase I Clinical Trial Pharmacokinetics in Healthy Subjects

| Parameter                                   | Value (at 300 µg dose) | Reference |
|---------------------------------------------|------------------------|-----------|
| Time to Maximum Plasma Concentration (Tmax) | 4.50–9.00 hours        | [5]       |
| Elimination Half-life (t1/2)                | 9.54–12.07 hours       | [5]       |

Table 5: Summary of Phase IIa Clinical Trial Efficacy in Overweight/Obese Patients with Type 2 Diabetes (41-day treatment)

| Parameter                                    | Change from Baseline<br>(MEDI-0382 vs. Placebo) | Reference |
|----------------------------------------------|-------------------------------------------------|-----------|
| Fasting Blood Glucose                        | -1.7 mmol/L (placebo-<br>corrected)             | [2]       |
| Post-prandial Glucose<br>Excursion (AUC0-4h) | -22.6% (placebo-corrected)                      | [2]       |
| Body Weight                                  | -2.1 kg (placebo-corrected)                     | [2]       |
| Liver Fat                                    | -19.6% (placebo-corrected)                      | [2]       |

# Experimental Protocols In Vitro cAMP Accumulation Assay

This protocol describes a representative method for determining the potency of MEDI-0382 in stimulating cAMP production in a cell-based assay.





Click to download full resolution via product page

Caption: Workflow for a cAMP accumulation assay.



#### Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1
  receptor or glucagon receptor are cultured in appropriate media (e.g., DMEM/F12)
  supplemented with fetal bovine serum and selective antibiotics.
- Cell Seeding: Cells are harvested and seeded into 384-well white opaque plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.
- Compound Preparation: A serial dilution of MEDI-0382 is prepared in assay buffer.
- Cell Stimulation: The culture medium is removed, and cells are incubated with the various concentrations of MEDI-0382 for 30 minutes at room temperature.
- cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)-based kit (e.g., Cisbio cAMP dynamic d2).
- Data Analysis: The HTRF signal is read on a compatible plate reader, and the data are analyzed using a four-parameter logistic equation to determine the EC50 value.

# In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol outlines a typical procedure for assessing the effect of MEDI-0382 on glucose tolerance in a mouse model.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. MEDI0382, a GLP-1 and glucagon receptor dual agonist, in obese or overweight patients with type 2 diabetes: a randomised, controlled, double-blind, ascending dose and phase 2a study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cotadutide reversible self-assembly based long-acting injectable depot for sustained delivery of GLP-1 glucagon receptor agonists with controlled burst release PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MEDI-0382 (Cotadutide): A Technical Guide to its Molecular Structure, Properties, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819395#medi-0382-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com